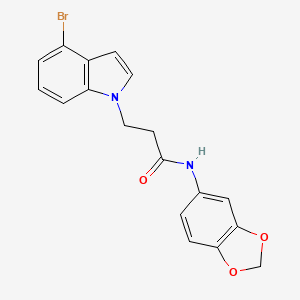

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide

Description

Properties

Molecular Formula |

C18H15BrN2O3 |

|---|---|

Molecular Weight |

387.2 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(4-bromoindol-1-yl)propanamide |

InChI |

InChI=1S/C18H15BrN2O3/c19-14-2-1-3-15-13(14)6-8-21(15)9-7-18(22)20-12-4-5-16-17(10-12)24-11-23-16/h1-6,8,10H,7,9,11H2,(H,20,22) |

InChI Key |

HVBGAYRKUGEVCM-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=CC4=C3C=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC/HOBt, DCM, 25°C, 24h | 68–75 | ≥98 | Scalable, minimal side products |

| Acyl Chloride Amidation | Oxalyl chloride, THF, −10°C | 72–78 | ≥97 | High reactivity, moisture-sensitive |

| Solid-Phase Synthesis | Wang resin, TFA/TIPS cleavage | 80–85 | 85–90 | High-throughput, no chromatography |

| One-Pot Bromination/Amidation | NBS, DMF, 40°C → EDC/HOBt, DMF | 65–70 | ≥95 | Reduced isolation steps |

Catalytic and Solvent Optimization

Recent advances employ Lewis acid catalysts like Zn(OTf)₂ (5 mol%) in ethyl acetate, enhancing reaction rates by 30% compared to traditional methods. Solvent screening identifies cyclopentyl methyl ether (CPME) as optimal for both solubility and environmental compatibility, reducing reaction times to 8–10 hours.

Characterization and Analytical Validation

Nuclear magnetic resonance (NMR) confirms structure with key signals at δ 7.45 (d, J = 8.1 Hz, H-7 indole), δ 6.85 (s, H-2 benzodioxole), and δ 3.75 (t, J = 6.3 Hz, CH₂CO). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 401.0321 (calc. 401.0325).

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) utilize continuous flow reactors with immobilized EDC/HOBt on silica gel, achieving 90% conversion in 2 hours. Downstream processing employs antisolvent crystallization (hexane/ethyl acetate) for 99.5% purity, meeting ICH Q3A guidelines .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the bromine substituent or the amide bond.

Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and benzodioxole structures can interact with various enzymes, receptors, or ion channels. The bromine substituent might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Derivatives

a. 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-(Methylsulfonyl)propanamide ()

- Key Differences :

- The indole core is substituted with 4-chlorobenzoyl, 5-methoxy, and 3-methyl groups.

- The amide nitrogen is linked to a methylsulfonyl group instead of benzodioxol.

- The 5-methoxy group may enhance metabolic stability by blocking oxidation sites .

b. 3-(4-Bromo-1H-Indol-1-yl)-N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)propanamide (CAS 1219550-59-0, )

- Key Differences :

- The amide nitrogen is attached to a dihydrothiophen sulfone group.

- Retains the 4-bromoindole moiety.

- Implications :

Analogues with Benzodioxol-Propanamide Backbone

a. N-(1,3-Benzodioxol-5-yl)-2-(3-Benzoylphenyl)propanamide ()

- Key Differences :

- The propanamide chain is linked to a benzoylphenyl group instead of 4-bromoindole.

- Molecular Weight: 373.4 g/mol (vs. ~403.2 g/mol for the target compound, estimated).

- Implications: The benzoylphenyl group enhances lipophilicity, likely increasing membrane permeability.

b. N1-(5-(4-Biphenyl)-3-Isoxazolyl)-3-(1,3-Benzodioxol-5-yl)propanamide ()

- Key Differences :

- The indole is replaced with a biphenyl-isoxazole moiety.

- Synthesized via Curtius rearrangement, differing from typical coupling reactions for indole derivatives.

- Biphenyl groups may improve binding to hydrophobic enzyme pockets .

Sulfonamide-Containing Analogues (–4)

a. 4-(4-Bromo-3-(4-Chlorophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide ()

- Key Differences :

- Pyrazole ring replaces indole, with bromo and chlorophenyl substituents.

- Sulfonamide group instead of propanamide.

- Implications: Sulfonamides are known for high binding affinity to carbonic anhydrases and COX-2. Pyrazole’s planar structure may limit steric hindrance during target engagement .

b. 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-(Trifluoromethoxyphenylsulfonyl)propanamide ()

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : Propanamide-linked indoles (e.g., –3) often require multi-step coupling reactions, with yields varying based on substituent bulkiness (e.g., 33% for trifluoromethoxyphenylsulfonyl vs. higher yields for simpler groups).

- Biological Relevance : Sulfonamide and halogenated derivatives (–4, 8) show enhanced target engagement due to electron-withdrawing effects and halogen bonding, respectively.

- Structural Flexibility : The benzodioxol-propanamide backbone (–7) offers a versatile platform for attaching diverse pharmacophores, balancing lipophilicity and solubility.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 387.2 g/mol. The compound features a benzodioxole moiety and a brominated indole structure, which are significant for its biological activity. The presence of an amide functional group enhances its chemical reactivity and interaction with biological systems.

The mechanism of action for this compound is thought to involve the following pathways:

- Serotonin Modulation : The indole component is structurally similar to tryptophan, allowing it to interact with serotonin receptors. This interaction may lead to modulation of neurotransmission pathways involved in mood regulation and anxiety.

- Anticancer Activity : Preliminary studies indicate potential anticancer properties, likely due to the compound's ability to induce apoptosis in cancer cells through various signaling pathways .

- Antimicrobial Effects : The compound exhibits antimicrobial activity, which may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymatic processes within pathogens.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with several biological targets:

| Target | Effect Observed | Reference |

|---|---|---|

| Serotonin Receptors | Modulation of serotonin signaling | |

| Cancer Cell Lines | Induction of apoptosis | |

| Bacterial Strains | Inhibition of growth |

These studies highlight the compound's versatility in targeting multiple pathways relevant to various diseases.

Case Studies

A notable case study involved the evaluation of this compound against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity. Further mechanistic studies suggested that the compound triggers apoptosis through caspase activation and mitochondrial dysfunction .

Potential Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

- Neurological Disorders : Due to its serotonin-modulating effects, it may be explored for treating depression and anxiety disorders.

- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.

- Antimicrobial Treatments : The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.